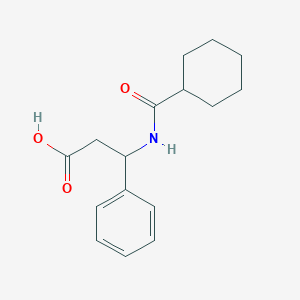

3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid

Descripción

Systematic IUPAC Nomenclature and CAS Registry Number (436088-46-9)

The compound is formally designated as 3-(cyclohexanecarbonylamino)-3-phenylpropanoic acid according to IUPAC rules. This name reflects the presence of a cyclohexanecarbonyl group (–CO–C6H11) attached via an amide linkage (–CONH–) to the β-carbon of a propanoic acid backbone, which is simultaneously substituted with a phenyl group at the same carbon. The CAS registry number 436088-46-9 uniquely identifies this substance in chemical databases.

Key structural elements embedded in the name include:

- 3-(cyclohexanecarbonylamino) : Indicates the cyclohexanecarbonyl-amino group bonded to the third carbon of the propanoic acid chain.

- 3-phenyl : Denotes a phenyl substituent attached to the same β-carbon.

- propanoic acid : Specifies the three-carbon carboxylic acid backbone.

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | 3-(cyclohexanecarbonylamino)-3-phenylpropanoic acid | |

| CAS Registry Number | 436088-46-9 | |

| Molecular Formula | C₁₆H₂₁NO₃ |

Molecular Architecture Analysis: C₁₆H₂₁NO₃ Composition

The molecular structure comprises three distinct moieties:

- Central β-carbon : Serves as the branching point for the phenyl group, cyclohexanecarbonyl-amino group, and the propanoic acid chain.

- Cyclohexanecarbonyl-amino group : A six-membered cyclohexane ring fused to a carbonyl group, which is further linked to an amino group.

- Propanoic acid backbone : A three-carbon chain terminating in a carboxylic acid moiety.

Key bond types and functional groups :

- Amide bond (–CONH–) : Connects the cyclohexanecarbonyl group to the β-carbon.

- Carboxylic acid (–COOH) : Present at the terminal end of the propanoic acid chain.

- Aromatic C–H bonds : In the phenyl ring.

- Aliphatic C–C and C–H bonds : In the cyclohexane and propanoic acid segments.

| Moiety | Functional Groups | Bond Types |

|---|---|---|

| Phenyl group | Aromatic C–C, C–H | σ (single), π (aromatic) |

| Cyclohexanecarbonyl | Carbonyl (C=O), amide (C–N) | σ (C–C, C–O, C–N), π (C=O) |

| Propanoic acid | Carboxylic acid (–COOH) | σ (C–C, C–O, O–H) |

Stereochemical Configuration and Conformational Isomerism

The β-carbon (C3) is a stereogenic center due to its four distinct substituents:

- Phenyl group

- Cyclohexanecarbonyl-amino group

- Propanoic acid chain

- Hydrogen atom

This configuration allows for two enantiomers (R and S configurations). However, the available literature does not explicitly report the synthesis or isolation of specific stereoisomers. Theoretical analysis suggests that steric interactions between the bulky cyclohexyl and phenyl groups may influence the compound’s conformational preference, favoring a staggered arrangement to minimize van der Waals repulsion.

Hypothetical stereochemical possibilities :

| Configuration | Description | Potential Stability |

|---|---|---|

| (R)-Enantiomer | Phenyl and cyclohexanecarbonyl groups on opposite sides of the β-carbon | Moderate (steric hindrance) |

| (S)-Enantiomer | Phenyl and cyclohexanecarbonyl groups on the same side of the β-carbon | Lower (clashing substituents) |

Comparative Structural Analysis with Related Phenylpropanoic Acid Derivatives

The compound’s structure diverges significantly from simpler phenylpropanoic acid derivatives, such as 3-phenylpropionic acid (C₉H₁₀O₂) and β-tyrosine (C₉H₁₁NO₃). Key distinctions include:

| Compound | Structure | Key Features |

|---|---|---|

| 3-Phenylpropionic acid | Phenyl–CH₂–CH₂–COOH | Linear chain, no amide linkage |

| β-Tyrosine | Phenyl–CH₂–CH(NH₂)–COOH | β-amino acid with free amine |

| 3-(Cyclohexanecarbonylamino)-3-phenylpropanoic acid | Phenyl–C(NH–CO–C₆H₁₁)–CH₂–COOH | β-amino acid with acylated amine |

Functional group comparisons :

- Amide vs. free amine : The cyclohexanecarbonyl-amino group in the target compound replaces the primary amine of β-tyrosine, altering hydrogen-bonding capacity and solubility.

- Cyclohexyl substituent : Introduces sterically demanding aliphatic groups absent in simpler derivatives, potentially influencing bioactivity or reactivity.

- Carboxylic acid positioning : Retained in all derivatives, ensuring acidic character (pKa ~4.66 for 3-phenylpropionic acid).

Reactivity implications :

- Amide stability : Resistant to hydrolysis under mild conditions compared to β-tyrosine.

- Electrophilic sites : The phenyl ring may undergo electrophilic substitution (e.g., nitration, sulfonation) at specific positions.

Propiedades

IUPAC Name |

3-(cyclohexanecarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-15(19)11-14(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHUXKARHPECCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389486 | |

| Record name | 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-46-9 | |

| Record name | β-[(Cyclohexylcarbonyl)amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

A similar compound, 4-{[(cyclohexylamino)carbonyl]amino}butanoic acid, is known to target bifunctional epoxide hydrolase 2. This enzyme plays a crucial role in the metabolism of xenobiotics and the synthesis of signaling molecules.

Actividad Biológica

3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid, a compound with the CAS number 436088-46-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexanecarbonyl group attached to an amino group and a phenyl propionic acid moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. It is believed to interact with neurotransmitter receptors and enzymes involved in critical cellular signaling processes. The exact molecular targets remain under investigation, but preliminary studies suggest potential interactions with G protein-coupled receptors (GPCRs) and other signaling molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that the compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.

- Anticancer Properties : Investigations into its anticancer potential are ongoing, with some data indicating it may inhibit tumor growth through apoptosis induction in cancer cell lines.

- Neuroprotective Effects : The compound has shown promise in preclinical models for neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity :

- Neuroprotective Studies :

-

Antimicrobial Efficacy :

- In vitro assays revealed that the compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development as an antimicrobial agent.

Data Table: Biological Activities Summary

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs such as cyclohexane, phenyl, or carboxylic acid groups.

Molecular and Physicochemical Properties

Key Observations :

- Hydrophobicity : The target compound’s cyclohexane and phenyl groups render it more hydrophobic than simpler acids like hydrocinnamic acid or danshensu. This property may enhance membrane permeability but reduce aqueous solubility.

- Acidity : The electron-withdrawing cyclohexanecarbonyl group lowers the carboxylic acid pKa (~3.8) compared to hydrocinnamic acid (~4.7) .

- Zwitterionic Potential: Unlike 3-cyclohexylalanine, the target lacks a free amino group, preventing zwitterion formation and reducing solubility in polar solvents .

Antimicrobial Potential

- Hydrocinnamic acid (3-phenylpropionic acid) exhibits antimicrobial activity against bacteria and fungi .

- Danshensu demonstrates antioxidant and cardiovascular effects, attributed to its dihydroxyphenyl moiety . The target compound’s phenyl group may confer mild antioxidant activity, though less pronounced than danshensu.

Métodos De Preparación

One-Pot Synthesis of 3-Amino-3-phenylpropionic Acid Esters (Relevant Precursor)

A patented one-pot process (CN106083624B) describes an efficient synthesis of 3-amino-3-phenylpropionic acid esters, which are closely related intermediates to the target compound. This method uses:

- Raw materials: Benzaldehyde, malonic acid, ammonium acetate.

- Process: The three reactants are combined in a solvent and heated to induce a Knoevenagel condensation followed by ammoniation to form the amino acid ester.

- Esterification: The intermediate is then esterified in situ using an esterifying reagent such as thionyl chloride in an alcohol solvent (e.g., methanol or ethanol).

- Advantages: High selectivity, no need for intermediate isolation, high yield (up to 78%), and environmentally friendly due to reduced waste and energy consumption.

Reaction conditions and yields:

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Knoevenagel condensation + ammoniation | 50°C, reflux with benzaldehyde dropwise addition | - | - |

| Esterification with thionyl chloride | Reflux 16-17 h, pH adjustment to 6-7 | 58-78 | 98 |

This method provides a robust platform for synthesizing the amino acid backbone before amide formation.

Amide Bond Formation with Cyclohexanecarbonyl Chloride

The final step to obtain 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid involves coupling the amino group of 3-amino-3-phenylpropionic acid with cyclohexanecarbonyl chloride:

- Reagents: 3-amino-3-phenylpropionic acid, cyclohexanecarbonyl chloride, base (e.g., triethylamine or pyridine).

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Conditions: Low temperature (0–5°C) to control reaction rate and minimize side reactions.

- Workup: Acid-base extraction to isolate the amide product, followed by purification (e.g., recrystallization or chromatography).

This classical acylation reaction forms the amide bond efficiently with high selectivity.

Alternative Synthetic Routes

Other literature methods for related compounds include:

- Catalytic ammoniation of methyl benzoylacetate followed by hydrolysis and amide formation, though these often require expensive catalysts (e.g., iridium complexes) and harsh conditions.

- Multi-step synthesis involving isolation and purification of intermediates, which increases complexity and waste generation.

- Use of ferrocene or rhodium catalysts under high pressure, which pose safety and scalability challenges.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| One-pot Knoevenagel + ammoniation + esterification | Benzaldehyde + malonic acid + ammonium acetate → amino acid ester | High selectivity, no intermediate isolation, green process | Requires careful pH control and reflux times | 58-78 | 98 |

| Catalytic ammoniation of methyl benzoylacetate | Methyl benzoylacetate + catalyst → amino acid ester → hydrolysis | Direct route from ester | Expensive catalyst, complex setup | Variable | High |

| Amide formation with cyclohexanecarbonyl chloride | Amino acid + cyclohexanecarbonyl chloride + base → amide | Straightforward, high selectivity | Requires anhydrous conditions | High | High |

Research Findings and Analytical Data

- NMR Characterization: The 1H NMR spectra of intermediates and final products show characteristic aromatic multiplets (δ 7.2–7.3 ppm), amide NH triplets (~4.3 ppm), and aliphatic signals corresponding to cyclohexane and propionic acid moieties.

- Purity: HPLC analysis confirms product purity above 98% for the one-pot synthesized esters, indicating high process efficiency and minimal impurities.

- Yield Optimization: Reaction temperature, solvent choice, and reagent stoichiometry critically influence yield and purity. The one-pot method optimizes these parameters to maximize output while minimizing waste.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via [2+3]-cyclocondensation reactions between dithiocarbamates and chloroacetic acid derivatives, as demonstrated in analogous rhodanine-based syntheses. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., acetic anhydride), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) ensures high yield (70–85%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., cyclohexane carbonyl and phenyl groups).

- HPLC with UV detection (λ = 254 nm) to assess purity (>98%) using a C18 column and acetonitrile/water mobile phase.

- Mass spectrometry (HRMS) for molecular weight verification (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s biological activity against pathogenic targets?

- Methodological Answer :

- Antimicrobial Activity : Use agar diffusion assays with microbial suspensions (McFarland 2.0) on meat peptone agar. Measure inhibition zones (>10 mm indicates activity) and compare to DMSO controls .

- Antitrypanosomal Activity : Employ resazurin-based viability assays. Incubate Trypanosoma brucei (10⁵ cells/mL) with compound dilutions (0.1–100 µM) for 72 hours, then quantify fluorescence (Ex/Em: 530/590 nm). Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Q. What strategies address low solubility in pharmacological studies?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Salt formation : React with sodium bicarbonate to generate water-soluble sodium salts.

- Structural analogs : Introduce polar groups (e.g., hydroxyl or methoxy) on the phenyl ring, as seen in PPAR modulator derivatives .

Q. How should contradictory bioactivity data across studies be analyzed?

- Methodological Answer :

- Assay standardization : Ensure consistent cell densities, incubation times, and positive controls (e.g., benznidazole for antitrypanosomal assays).

- Statistical validation : Perform triplicate experiments with ANOVA and post-hoc tests (p < 0.05). Cross-validate using orthogonal assays (e.g., ATP quantification vs. resazurin) .

Q. What computational and experimental approaches optimize the compound for receptor-targeted drug development?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., glutamate receptors or PPAR-γ). Prioritize modifications to the cyclohexane carbonyl group for enhanced binding affinity .

- Radioligand binding assays : Synthesize tritiated analogs (e.g., [³H]-labeled) to measure receptor occupancy via scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.